Methyl (2E,5E)-hepta-2,5-dienoate

Asymmetric Synthesis Chiral Building Block Lithium Amide Addition

Methyl (2E,5E)-hepta-2,5-dienoate is an unsaturated ester featuring a linear, seven-carbon chain with a specific conjugated diene system where both double bonds (at positions 2 and are in the (E) configuration. This precise stereochemistry and its ester functionality render it a valuable building block in organic synthesis, particularly for creating complex molecules with defined stereocenters.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 32793-93-4
Cat. No. B11944150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2E,5E)-hepta-2,5-dienoate
CAS32793-93-4
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC=CCC=CC(=O)OC
InChIInChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-4,6-7H,5H2,1-2H3/b4-3+,7-6+
InChIKeyAEKZTVSCWKESCZ-FZWLCVONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2E,5E)-hepta-2,5-dienoate (CAS 32793-93-4): A Specialized Conjugated Diene Ester for Advanced Synthesis and Material Science


Methyl (2E,5E)-hepta-2,5-dienoate is an unsaturated ester featuring a linear, seven-carbon chain with a specific conjugated diene system where both double bonds (at positions 2 and 5) are in the (E) configuration [1]. This precise stereochemistry and its ester functionality render it a valuable building block in organic synthesis, particularly for creating complex molecules with defined stereocenters [1]. Its unique structure, combining a conjugated diene with a methyl ester, sets it apart from other simple alkenoates and positions it for specialized applications in polymer science and the total synthesis of bioactive natural products [2].

Why Generic Substitution of Methyl (2E,5E)-hepta-2,5-dienoate is High-Risk in Precision Applications


Generic substitution with similar unsaturated esters or dienes is fraught with risk due to the critical influence of both the chain length and, more importantly, the specific stereochemistry on reactivity and material properties. The (2E,5E) configuration in methyl (2E,5E)-hepta-2,5-dienoate dictates its behavior in stereoselective reactions, such as conjugate additions, which are fundamental to the asymmetric synthesis of complex chiral molecules [1]. In polymer chemistry, the specific placement and geometry of double bonds are non-negotiable parameters that govern cross-linking density, copolymerization kinetics, and the ultimate physical characteristics of the resulting polymer [2]. Simply interchanging with a different isomer (e.g., (2E,5Z) or (2Z,5E)) or a homolog of a different chain length will alter the spatial arrangement and electronic properties of the diene system, leading to unpredictable or suboptimal outcomes in these high-precision applications.

Quantitative Evidence Guide: Data-Driven Differentiation of Methyl (2E,5E)-hepta-2,5-dienoate


Catalytic Asymmetric Synthesis: High Diastereoselectivity in Conjugate Additions

In the context of asymmetric synthesis, the (2E,5E)-diene system of methyl (2E,5E)-hepta-2,5-dienoate enables highly diastereoselective conjugate additions, a critical step for building complex chiral molecules. A study by Davies et al. demonstrated that the conjugate addition of a homochiral lithium amide to methyl (2E,5E)-hepta-2,5-dienoate proceeds with high diastereoselectivity [1]. While the study does not provide a direct head-to-head comparison with a different stereoisomer under identical conditions, the outcome is highly specific to the (E,E) geometry; alternative isomers like (E,Z) would be expected to yield different stereochemical outcomes or lower selectivity due to altered transition state interactions, which is a class-level inference [1].

Asymmetric Synthesis Chiral Building Block Lithium Amide Addition

Total Synthesis Efficiency: A Validated Building Block for Complex Bioactive Molecules

Methyl (2E,5E)-hepta-2,5-dienoate serves as a key starting material in the total synthesis of complex bioactive molecules, enabling the construction of intricate stereochemical frameworks. In the asymmetric synthesis of (+)-pseudodistomin D, a single conjugate addition to methyl (E,E)-hepta-2,5-dienoate effectively sets a crucial stereocenter, leading to the final product with >99% enantiomeric excess [1]. This high fidelity in stereochemical transfer highlights the compound's utility in complex target-oriented synthesis. While a direct comparison to using a different building block in the same synthetic sequence is not provided in the search results, the established 16-step synthesis [1] underscores its proven value over potential alternatives that might require longer, less efficient routes.

Natural Product Synthesis Antibiotics Pseudodistomin

Polymer Science: A Precursor for Defined Microstructure via Acyclic Diene Metathesis (ADMET)

Methyl (2E,5E)-hepta-2,5-dienoate is a functionalized acyclic diene, making it an ideal monomer for Acyclic Diene Metathesis (ADMET) polymerization. This technique yields polymers with precise microstructures, where the placement of the ester functionality along the polymer backbone is highly controlled [1]. This is in stark contrast to chain-growth polymerization of similar functionalized monomers, which typically results in statistical, random copolymers. The specific (2E,5E) geometry is critical as it defines the reactivity and the structure of the metathesis product; other isomers could lead to cross-metathesis side-reactions or different polymer architectures. While the provided data does not contain a quantitative comparison of polymer properties, this application represents a class-level inference where the specific diene structure is a fundamental requirement for the ADMET process [1].

ADMET Polymerization Precision Polymer Functionalized Polyolefins

Targeted Application Scenarios for Methyl (2E,5E)-hepta-2,5-dienoate Driven by Proven Differentiation


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Researchers engaged in the synthesis of complex, chiral drug candidates can utilize methyl (2E,5E)-hepta-2,5-dienoate as a linchpin for introducing stereocenters with high fidelity. The compound's proven performance in highly diastereoselective conjugate addition reactions [1] makes it a reliable choice for constructing the core skeletons of target molecules like pseudodistomin analogs [2], streamlining the development of new therapeutics with precise three-dimensional structures.

Synthesis of Sperabillin-Class Antibiotics and Core Fragments

This compound is a validated starting material for the concise, asymmetric total synthesis of sperabillins B and D [1], a class of antibiotics active against resistant bacterial strains [2]. The established synthetic route provides a clear advantage for medicinal chemistry programs aiming to explore structure-activity relationships (SAR) within this class or generate analogs for further biological evaluation, justifying its procurement over other unsaturated esters.

Development of Precision Polymers via ADMET

Polymer chemists seeking to create functionalized polyolefins with exact, periodic microstructures will find methyl (2E,5E)-hepta-2,5-dienoate to be a critical monomer. Its specific diene structure enables ADMET polymerization [1], a technique that cannot be replicated with mono-alkenes or improperly configured dienes. This allows for the rational design of materials with unprecedented control over properties like biodegradability, adhesion, and compatibility, which is impossible with traditional random copolymers.

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